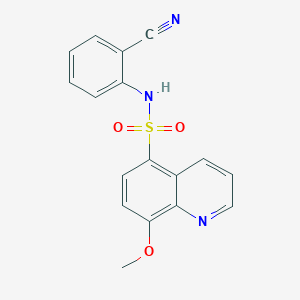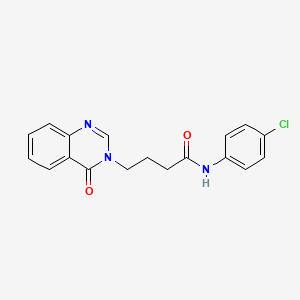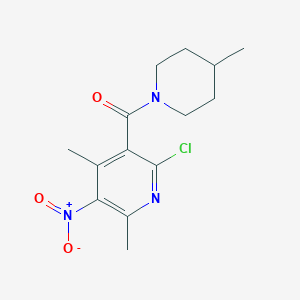
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in the structure enhances its solubility and reactivity, making it a valuable compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinoline ring. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base. The sulfonamide group is added by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-(2-Cyanophenyl)-8-methoxychinolin-5-sulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Cyanogruppe zu einem Amin zu reduzieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte:
Oxidation: Bildung von Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Umlagerung zu Aminerivaten.
Substitution: Bildung verschiedener substituierter Chinolinderivate, abhängig vom verwendeten Nukleophil.
4. Wissenschaftliche Forschungsanwendungen
N-(2-Cyanophenyl)-8-methoxychinolin-5-sulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von N-(2-Cyanophenyl)-8-methoxychinolin-5-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann starke Wasserstoffbrückenbindungen mit biologischen Zielstrukturen bilden, wodurch ihre Bindungsaffinität erhöht wird. Der Chinolinkern kann mit DNA interkalieren, ihre Funktion stören und zu potenziellen krebshemmenden Wirkungen führen. Die Cyanogruppe kann auch an verschiedenen biochemischen Reaktionen teilnehmen, was zu ihrer biologischen Aktivität beiträgt .
Ähnliche Verbindungen:
N-(2-Cyanophenyl)-8-methoxychinolin: Fehlt die Sulfonamidgruppe, aber der Chinolinkern ist vorhanden.
8-Methoxychinolin-5-sulfonamid: Fehlt die Cyanogruppe, aber es sind ähnliche Sulfonamid- und Chinolinstrukturen vorhanden.
N-(2-Cyanophenyl)-chinolin-5-sulfonamid: Ähnliche Struktur, aber ohne die Methoxygruppe.
Einzigartigkeit: N-(2-Cyanophenyl)-8-methoxychinolin-5-sulfonamid ist aufgrund der Kombination der Cyano-, Methoxy- und Sulfonamidgruppen in seiner Struktur einzigartig. Diese Kombination erhöht seine Löslichkeit, Reaktivität und potenziellen biologischen Aktivitäten, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht .
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, enhancing its binding affinity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The cyano group can also participate in various biochemical reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-(2-cyanophenyl)-8-methoxyquinoline: Lacks the sulfonamide group but shares the quinoline core.
8-methoxyquinoline-5-sulfonamide: Lacks the cyano group but has similar sulfonamide and quinoline structures.
N-(2-cyanophenyl)-quinoline-5-sulfonamide: Similar structure but without the methoxy group.
Uniqueness: N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is unique due to the combination of the cyano, methoxy, and sulfonamide groups in its structure. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C17H13N3O3S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(13-6-4-10-19-17(13)15)24(21,22)20-14-7-3-2-5-12(14)11-18/h2-10,20H,1H3 |
InChI-Schlüssel |
FDKULQDQBVURBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3C#N)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-chloro-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11484908.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11484917.png)
![ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11484931.png)
![2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11484944.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484957.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11484965.png)
![N-cyclopropyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11484973.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]alaninate](/img/structure/B11484975.png)

![5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484984.png)
![6-{[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11484996.png)
![2-Amino-5'-methyl-2'-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indol]-2-ene-1,5-dicarbonitrile](/img/structure/B11485001.png)
![2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11485014.png)
